The compound 4-methoxy-N,N-dimethylpyrimidin-2-amine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their potential therapeutic applications. These compounds have been explored for their anticancer properties, kinase inhibition, and other pharmacological activities. The following analysis delves into the research surrounding this compound, examining its mechanism of action and applications across various fields.
4-Methoxy-N,N-dimethylpyrimidin-2-amine is synthesized through a nucleophilic displacement reaction where a chloride substituent on the pyrimidine heterocyclic ring is replaced. [] This reaction involves reacting a suitable chloropyrimidine derivative, typically 4,6-dichloro-2-(dimethylamino)pyrimidine, with sodium methoxide. The sodium methoxide acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom, leading to the displacement of the chloride ion and the formation of the desired 4-methoxy-N,N-dimethylpyrimidin-2-amine.
The mechanism of action of 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives is multifaceted. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays, suggesting its potential as an anticancer agent. This compound also exhibits high blood-brain barrier penetration, which is advantageous for the treatment of brain tumors1. Additionally, derivatives of 2',4'-dihydroxyl-6'-methoxyl-3',5'-dimethylchalcone (DMC) with tertiary amine functionalities have shown broad-spectrum cytotoxic activity and moderate selectivity between normal and tumor cells. These derivatives act synergistically with Taxol® to enhance anti-proliferative efficacy against drug-resistant cells2. Furthermore, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been found to be dual inhibitors of CLK1 and DYRK1A kinases, which are implicated in various diseases, including cancer and neurological disorders3.
The anticancer potential of 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives is evident in their ability to induce apoptosis and inhibit key kinases involved in cell proliferation. The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has shown efficacy in human MX-1 breast and other mouse xenograft cancer models1. Similarly, semi-synthetic DMC derivatives have demonstrated improved anticancer activity and selectivity, offering a promising approach to cancer treatment2.
Kinase inhibition is another significant application of these compounds. The synthesis and biological evaluation of novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines have led to the discovery of promising dual inhibitors of CLK1 and DYRK1A kinases. These inhibitors could be developed into pharmacological agents for diseases where these kinases play a crucial role3.
Some derivatives, such as the 2-methoxy-5H1benzopyrano[4,3-d]pyrimidin-5-amines, have been screened for their antiplatelet activity and have shown promising results in vitro. These compounds also possess analgesic activity without causing gastric toxicity, indicating their potential use as anti-inflammatory and pain-relieving agents5.
The 4-methoxy-N,N-dimethylpyrimidin-2-amine moiety has been utilized as a protecting group in peptide synthesis. The 4-methoxy-2,6-dimethylbenzenesulphonyl (Mds) group, in particular, has been effectively used for the protection of the guanidino function in the synthesis of peptides, including substance P and LH-RH analogues6.
The crystal structure of related compounds, such as N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, has been determined to aid in the understanding of their biological mechanism of action. Such structural data are invaluable for the rational design of kinase inhibitors and other therapeutic agents7.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9